1-(3-Methylpyridin-2-yl)piperazine hydrochloride
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Overview
Description
1-(3-Methylpyridin-2-yl)piperazine hydrochloride: is a chemical compound with the molecular formula C10H15N3·HCl and a molecular weight of 213.71 g/mol It is a white to off-white powder or crystalline substance that is commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-2-yl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of commercially available starting materials such as 2-chloro-3-picoline and piperazine . The reaction typically takes place under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with different functional groups.
Scientific Research Applications
1-(3-Methylpyridin-2-yl)piperazine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The piperazine moiety in the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-(3-Methylpyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Methylpyridin-2-yl)piperazine
- 1-(5-Methylpyridin-2-yl)piperazine hydrochloride
- 1-(6-Methylpyridin-2-yl)piperazine
These compounds share structural similarities but differ in the position of the methyl group on the pyridine ring . The unique positioning of the methyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAPZWZFDNBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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